molecular formula C18H11B B1599144 6-Bromochrysene CAS No. 7397-93-5

6-Bromochrysene

Cat. No.: B1599144
CAS No.: 7397-93-5
M. Wt: 307.2 g/mol
InChI Key: FAAAKDIORRDGMS-UHFFFAOYSA-N
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Description

6-Bromochrysene is a brominated derivative of chrysene, an aromatic hydrocarbon. It is characterized by the presence of a bromine atom at the sixth position of the chrysene molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromochrysene typically involves the bromination of chrysene. One common method is the electrophilic aromatic substitution reaction, where chrysene is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromochrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromochrysene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromochrysene in chemical reactions involves the activation of the bromine atom, making it a reactive site for further chemical transformations. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAAKDIORRDGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224709
Record name Chrysene, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7397-93-5
Record name Chrysene, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysene, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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